molecular formula C19H19N3O2 B13502072 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide

Cat. No.: B13502072
M. Wt: 321.4 g/mol
InChI Key: NIQQGDPWPPSUQW-DNVCBOLYSA-N
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Description

The compound N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide features a chiral indenylamine core linked to a propanamide moiety substituted with a benzoxazole heterocycle. This structure combines rigidity from the indene system with the electronic properties of benzoxazole, making it a candidate for pharmaceutical and catalytic applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide

InChI

InChI=1S/C19H19N3O2/c20-19-13-6-2-1-5-12(13)11-15(19)21-17(23)9-10-18-22-14-7-3-4-8-16(14)24-18/h1-8,15,19H,9-11,20H2,(H,21,23)/t15-,19-/m1/s1

InChI Key

NIQQGDPWPPSUQW-DNVCBOLYSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an indane moiety and a benzoxazole ring. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, with a molecular weight of approximately 286.34 g/mol.

PropertyValue
Molecular FormulaC17H18N2O2C_{17}H_{18}N_{2}O_{2}
Molecular Weight286.34 g/mol
CAS Number[Specific CAS Number]
Synthesis MethodVarious synthetic routes

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as a ligand that can modulate enzymatic activity, potentially leading to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Specific pathways involved include the modulation of Bcl-2 family proteins and caspase activation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Effects : this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative diseases.

Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were determined to be in the low micromolar range.

Study 2: Anti-inflammatory Mechanism

In vivo experiments on animal models of arthritis showed that treatment with the compound resulted in reduced swelling and joint damage. Histological analyses confirmed decreased infiltration of inflammatory cells.

Comparison with Similar Compounds

Core Structure Variations

  • N-[(1R)-2,3-dihydro-1H-inden-1-yl]propanamide (CAS 401584-95-0): A simpler analog lacking the benzoxazole substituent and the (2R)-amine group. Its molecular formula (C₁₂H₁₅NO) and reduced complexity suggest lower steric hindrance and altered physicochemical properties . Enamine Ltd Derivatives: Compounds like N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(1H-indazol-1-yl)acetamide dihydrochloride (C₁₈H₂₀Cl₂N₄O) replace benzoxazole with indazole, introducing nitrogen-rich heterocycles that may enhance hydrogen bonding .

Heterocyclic Substituents

  • Benzoxazole vs. Benzothiazole/Oxazole: 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide: This analog () features an oxidized benzoxazole ring, which may reduce aromaticity and alter electronic properties compared to the target compound.

Functional Group Modifications

  • Substituent Position and Electronic Effects: Methoxy-Substituted Benzamides (B2–B10): Derivatives like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) demonstrate how electron-donating groups (e.g., -OCH₃) at para positions influence bioavailability and binding affinity. The target compound’s benzoxazole group, being electron-withdrawing, may confer distinct electronic interactions . Halogenated Analogs (B5–B8): Chloro, bromo, and iodo substituents (e.g., B6: C₁₄H₁₁ClNO) introduce steric bulk and lipophilicity, contrasting with the benzoxazole’s planar structure .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications Reference
Target Compound C₂₁H₂₁N₃O₂ 359.42 g/mol Benzoxazole, chiral indenylamine Catalysis, opioid receptor modulation
N-[(1R)-2,3-dihydro-1H-inden-1-yl]propanamide C₁₂H₁₅NO 189.25 g/mol Simple propanamide, no heterocycle Intermediate synthesis
14k (MOR agonist) C₃₃H₃₅N₃O₂ 529.66 g/mol Naphthalenylmethyl, tetrahydroquinoline µ-opioid receptor agonist
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide C₁₀H₁₀N₂O₃ 206.20 g/mol Oxidized benzoxazole Enzyme inhibition (18% yield)

Chirality and Bioactivity

  • The (1R,2R) configuration in the target compound is critical for interactions with chiral biological targets. For example, µ-opioid receptor agonists like 14k and 14l () rely on stereochemistry for efficacy, suggesting similar structure-activity relationships for the target compound .

Solubility and Stability

  • The benzoxazole group’s planar structure may reduce solubility compared to bulkier substituents (e.g., naphthalene in 14k ). Hydrochloride salt forms (e.g., ) are commonly used to improve solubility and stability .

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